An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Diazabicyclo[2.2.2]octane (Dabco)
An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Diazabicyclo[2.2.2]octane (Dabco)
Introduction
1,4-Diazabicyclo[2.2.2]octane, commonly known by its trade name Dabco or as triethylenediamine (TEDA), is a bicyclic organic compound with a highly symmetrical, cage-like structure.[1] Its formula is N₂(C₂H₄)₃.[2] This unique structure, featuring two unhindered tertiary amine groups at the bridgehead positions, confers remarkable chemical properties, making it a versatile tool in synthetic chemistry.[1][3] Dabco is widely recognized as a highly nucleophilic amine, a strong Lewis base, and an efficient organocatalyst for a multitude of organic transformations.[1][2][4][5] It is a colorless to white crystalline solid that is hygroscopic and soluble in water and many organic solvents.[1][2][3][6] This guide provides a comprehensive overview of the physical and chemical properties of Dabco, intended for researchers, scientists, and professionals in drug development.
Physical and Structural Properties
Dabco is a white, hygroscopic crystalline powder at room temperature.[3][7][8] It is known to sublime readily.[7][9] Its key physical properties are summarized in the table below.
Table 1: Physical Properties of Dabco
| Property | Value | References |
| IUPAC Name | 1,4-Diazabicyclo[2.2.2]octane | [2] |
| Other Names | Triethylenediamine (TEDA) | [2] |
| CAS Number | 280-57-9 | [4] |
| Molecular Formula | C₆H₁₂N₂ | [2] |
| Molar Mass | 112.176 g·mol⁻¹ | [2] |
| Appearance | White crystalline powder, hygroscopic | [2][3][8] |
| Melting Point | 156 to 160 °C (313 to 320 °F; 429 to 433 K) | [2][4][10] |
| Boiling Point | 174 °C (345 °F; 447 K) | [2][4][10] |
| Density | 1.14 g/cm³ at 28 °C | [6][7] |
| Vapor Pressure | 2.9 mmHg at 50 °C | [7] |
| Flash Point | 62 °C (144 °F; 335 K) | [2] |
| Acidity (pKa) | pKa1: 3.0, pKa2: 8.8 (for the conjugate acid in water) | [2][7] |
| Water Solubility | 46 g/100 mL at 26 °C; Soluble and hygroscopic | [2][7] |
| Solubility ( g/100g at 25°C) | Acetone: 13, Benzene: 51, Ethanol: 77 | [6][9] |
Structural and Spectroscopic Data
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Crystal Structure : X-ray diffraction studies reveal that Dabco possesses a highly symmetric, caged structure.[1] It is an organic heterobicyclic compound where a piperazine (B1678402) ring is bridged by an ethane-1,2-diyl group between the N1 and N4 atoms.[6] This rigid conformation is key to its reactivity. Dabco is known to form various hydrates, including a monohydrate and a hexahydrate, as well as co-crystals and salts with other molecules, where hydrogen bonding plays a significant role in the crystal architecture.[11][12][13]
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Spectroscopy : The vibrational and electronic properties of Dabco have been characterized using various spectroscopic techniques.
-
Infrared (FT-IR) and Raman Spectroscopy : The IR and Raman spectra of Dabco have been extensively studied.[14][15] Characteristic peaks corresponding to the stretching and bending vibrations of the C-H, C-N, and C-C bonds of its bicyclic structure are well-documented.[15][16][17] These spectra can shift upon protonation, allowing for differentiation between the neutral, monoprotonated, and diprotonated forms.[14]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the structure of Dabco and its derivatives.[18][19] In ¹H NMR, the protons on the ethylene (B1197577) bridges typically show a characteristic signal.[20][21] NMR titration experiments can be used to study its interactions with other molecules.[20]
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Chemical Properties and Reactivity
Dabco's chemical behavior is dominated by the two nitrogen atoms located at the bridgeheads. Their unique structural environment leads to high reactivity.
Basicity and Nucleophilicity The pKa of the conjugate acid, [HDABCO]⁺, is 8.8, which is comparable to typical alkylamines.[2] However, the alkyl groups are held back in a bicyclic structure, resulting in minimal steric hindrance around the nitrogen lone pairs. This makes Dabco a highly nucleophilic base.[2][3]
Lewis Base and Ligand Activity As an unhindered amine, Dabco is a strong Lewis base and a robust ligand.[2] It forms crystalline 2:1 adducts with hydrogen peroxide and sulfur dioxide.[2] Its Lewis basicity is exploited in the synthesis of other reagents; for example, the electrophilic fluorinating agent Selectfluor is derived from the alkylation and subsequent fluorination of Dabco.[2]
Catalytic Activity Dabco is a widely used organocatalyst due to its efficiency, low cost, and non-toxic nature.[1][5]
-
Polyurethane Formation : It is a cornerstone catalyst in the production of polyurethane foams, effectively catalyzing the reaction between isocyanates and alcohols.[2][22][23]
-
Baylis-Hillman Reaction : Dabco is the classic catalyst for the Baylis-Hillman reaction, which forms a C-C bond between an aldehyde and an activated alkene.[2][3]
-
Other Catalyzed Reactions : Its catalytic scope is vast and includes cycloaddition reactions, coupling reactions, ring-opening of aziridines and epoxides, and the synthesis of various heterocyclic compounds.[5][24][25]
Chemical Reactions
-
Quenching of Singlet Oxygen : Dabco and related amines are effective quenchers of singlet oxygen, which makes them useful as antioxidants and stabilizers for dyes in applications like dye lasers and fluorescence microscopy.[2][10]
-
Demethylation : It can be used to demethylate quaternary ammonium (B1175870) salts by heating in a solvent like dimethylformamide (DMF).[2][10]
-
Ring-Opening Reactions : Quaternary ammonium salts derived from the alkylation of Dabco can undergo nucleophilic ring-opening reactions under high temperatures to yield substituted piperazine derivatives.[26]
-
Photoinduced Hydrogen-Atom Transfer (HAT) : Modified cationic Dabco structures have been designed as HAT catalysts for site-selective C-H alkylation reactions.[27]
Experimental Protocols
Detailed experimental procedures for determining the physicochemical properties of chemical compounds are standardized. Below are the general methodologies applicable to Dabco.
1. Melting Point Determination (Capillary Method)
-
Principle : The temperature at which a substance transitions from solid to liquid is measured.
-
Methodology : A small, finely powdered sample of Dabco is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised slowly (1-2 °C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.
2. Boiling Point Determination (Distillation Method)
-
Principle : The temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Methodology : A sample of Dabco is placed in a distillation flask with boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. The flask is heated, and as the substance boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser. The temperature at which the liquid is consistently condensing and dripping is recorded as the boiling point.
3. Solubility Determination
-
Principle : Measuring the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
-
Methodology : A known volume of a solvent (e.g., water, ethanol, benzene) is held at a constant temperature (e.g., 25 °C). Small, pre-weighed portions of Dabco are added incrementally with vigorous stirring. The addition is stopped when a saturated solution is formed (i.e., solid material remains undissolved). The total mass of dissolved Dabco is used to calculate the solubility, often expressed in g/100 mL.
4. Spectroscopic Analysis
-
FT-IR Spectroscopy : A small amount of solid Dabco is mixed with KBr powder and pressed into a pellet, or a thin film is cast onto a salt plate. The sample is placed in an FT-IR spectrometer, and the infrared spectrum is recorded to identify characteristic functional group vibrations.
-
NMR Spectroscopy : A sample of Dabco is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O). The solution is placed in an NMR tube and analyzed in an NMR spectrometer. ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.
5. X-ray Crystallography
-
Principle : Determining the three-dimensional atomic and molecular structure of a crystal by analyzing the diffraction pattern of an X-ray beam passed through it.
-
Methodology : A single, high-quality crystal of Dabco is mounted on a goniometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are collected by a detector. The data are processed computationally to solve the crystal structure, providing precise bond lengths, angles, and the overall molecular geometry.
Visualizations: Workflows and Mechanisms
References
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- 2. DABCO - Wikipedia [en.wikipedia.org]
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- 6. Dabco | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Triethylenediamine [drugfuture.com]
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- 13. mdpi.com [mdpi.com]
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- 23. chembk.com [chembk.com]
- 24. 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date) | Bentham Science [benthamscience.com]
- 25. scribd.com [scribd.com]
- 26. Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
